molecular formula C11H9N2NaO4S2 B14072073 Sodium;2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate;hydrate

Sodium;2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate;hydrate

Cat. No.: B14072073
M. Wt: 320.3 g/mol
InChI Key: CUIPNAKGLVABIG-UHFFFAOYSA-M
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Description

D-Luciferin sodium salt: is a bioluminescent compound widely used in scientific research. It is the substrate for the enzyme firefly luciferase, which catalyzes its oxidation to produce light. This reaction is utilized in various applications, including in vivo imaging, gene expression assays, and ATP detection .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Luciferin sodium salt can be synthesized through several methods. One common approach involves the condensation of 2-cyano-6-hydroxybenzothiazole with cysteine, followed by cyclization and oxidation steps . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium hydroxide.

Industrial Production Methods: In industrial settings, the production of D-Luciferin sodium salt involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: D-Luciferin sodium salt primarily undergoes oxidation reactions. In the presence of firefly luciferase, ATP, and magnesium ions, it is oxidized to produce oxyluciferin, carbon dioxide, and light .

Common Reagents and Conditions:

    Oxidation: Firefly luciferase, ATP, Mg²⁺, and oxygen.

    Reaction Conditions: Typically conducted at physiological pH and temperature (37°C).

Major Products: The major product of the oxidation reaction is oxyluciferin, which is in an excited state and emits light as it returns to the ground state .

Mechanism of Action

The mechanism of action of D-Luciferin sodium salt involves its oxidation by firefly luciferase in the presence of ATP and magnesium ions. This reaction produces oxyluciferin in an excited state, which emits light as it returns to the ground state. The light emission is proportional to the amount of ATP present, making it a useful tool for measuring cellular energy levels .

Comparison with Similar Compounds

Uniqueness: D-Luciferin sodium salt is unique due to its high quantum yield and efficiency in producing light. It is also highly specific to firefly luciferase, making it an ideal substrate for bioluminescent assays .

Properties

Molecular Formula

C11H9N2NaO4S2

Molecular Weight

320.3 g/mol

IUPAC Name

sodium;2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate;hydrate

InChI

InChI=1S/C11H8N2O3S2.Na.H2O/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;;/h1-3,7,14H,4H2,(H,15,16);;1H2/q;+1;/p-1

InChI Key

CUIPNAKGLVABIG-UHFFFAOYSA-M

Canonical SMILES

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].O.[Na+]

Origin of Product

United States

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